molecular formula C30H20F2N2O B14228163 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole CAS No. 827340-19-2

2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole

Cat. No.: B14228163
CAS No.: 827340-19-2
M. Wt: 462.5 g/mol
InChI Key: LKLOVQRHQAAHFX-UHFFFAOYSA-N
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Description

2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is known for its strong two-photon absorption and enhanced two-photon excited fluorescence properties . It is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole typically involves the Wittig-Horner reaction. This method is based on the “push-core-pull-core-push” molecular design, which incorporates electron-transporting 1,3,4-oxadiazole into an aromatic conjugated system . The reaction conditions usually involve the use of phosphonium salts and strong bases under inert atmospheres to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound’s structure allows for effective energy transfer from excited units to the π-conjugated bridging unit, enhancing its two-photon absorption and fluorescence properties . This makes it particularly useful in applications requiring high sensitivity and specificity.

Comparison with Similar Compounds

2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its strong two-photon absorption and fluorescence properties, making it highly valuable for specific scientific and industrial applications.

Properties

CAS No.

827340-19-2

Molecular Formula

C30H20F2N2O

Molecular Weight

462.5 g/mol

IUPAC Name

2,5-bis[4-[2-(4-fluorophenyl)ethenyl]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C30H20F2N2O/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29-33-34-30(35-29)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h1-20H

InChI Key

LKLOVQRHQAAHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)F

Origin of Product

United States

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